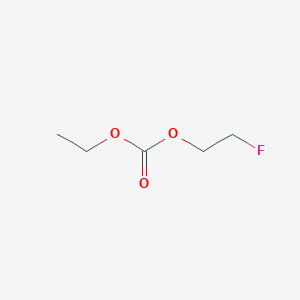

ethyl (2-fluoroethyl) carbonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

ethyl (2-fluoroethyl) carbonate is an organic compound with the molecular formula C5H9FO3. It is a derivative of carbonic acid, where one of the ethyl groups is substituted with a 2-fluoroethyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

ethyl (2-fluoroethyl) carbonate can be synthesized through the reaction of 2-fluoroethanol with chloroethyl carbonate in the presence of a base such as pyridine. The reaction typically involves the following steps:

Preparation of 2-fluoroethanol: This can be achieved by reacting ethylene carbonate with potassium hydrogendifluoride in 1-methyl-2-pyrrolidinone.

Formation of Ethyl 2-fluoroethyl Carbonate: The 2-fluoroethanol is then reacted with chloroethyl carbonate in the presence of pyridine.

Industrial Production Methods

In industrial settings, the production of ethyl 2-fluoroethyl carbonate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

ethyl (2-fluoroethyl) carbonate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of 2-fluoroethanol and carbonic acid derivatives.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under certain conditions

Common Reagents and Conditions

Nucleophiles: Common nucleophiles such as amines and thiols can react with ethyl 2-fluoroethyl carbonate in substitution reactions.

Acids and Bases: Hydrolysis can be catalyzed by acids or bases, depending on the desired reaction pathway.

Major Products

2-Fluoroethanol: A primary product of hydrolysis.

Substituted Carbonates: Products of substitution reactions with various nucleophiles.

Applications De Recherche Scientifique

Electrolytes for Lithium-Ion Batteries

Ethyl (2-fluoroethyl) carbonate is utilized as a solvent or co-solvent in electrolytes for lithium-ion batteries. Its high dielectric constant and low viscosity contribute to improved ionic conductivity and stability of the electrolyte solution, which are critical for enhancing battery performance and longevity. Studies have shown that incorporating this compound into electrolytes can lead to better cycling stability and higher capacity retention over time.

Materials Science

In materials science, this compound serves as a precursor for synthesizing advanced materials with tailored properties. Its unique chemical structure allows it to be used in the development of:

- High Dielectric Materials : These materials are essential for applications in capacitors and electronic devices.

- Low Viscosity Fluids : Its low viscosity makes it suitable for applications requiring fluidity at lower temperatures.

The compound's ability to form stable films also makes it valuable in coatings and surface treatments.

Organic Synthesis

This compound acts as a reagent in various organic synthesis reactions, particularly in the formation of fluorinated compounds. Its reactivity allows it to participate in:

- Substitution Reactions : The fluorine atom can be replaced by other nucleophiles, facilitating the synthesis of diverse organic molecules.

- Hydrolysis Reactions : Under aqueous conditions, this compound can hydrolyze to produce 2-fluoroethanol and carbonic acid derivatives.

Electrolyte Performance

A study on lithium-ion batteries utilizing this compound demonstrated significant improvements in performance metrics:

- Cycle Life : Batteries showed a cycle life increase of up to 30% compared to those using traditional solvents.

- Capacity Retention : Retention rates were higher than 90% after 500 cycles, indicating enhanced stability.

Material Development

In materials science applications, research indicated that films created from this compound exhibited:

- Dielectric Constants : Values exceeding 10 at room temperature.

- Thermal Stability : Maintained structural integrity up to 200°C without significant degradation.

Mécanisme D'action

The mechanism by which ethyl 2-fluoroethyl carbonate exerts its effects is primarily related to its chemical structure:

Molecular Targets: The fluorine atom in the 2-fluoroethyl group influences the compound’s reactivity and interactions with other molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

Diethyl Carbonate: A non-fluorinated analogue used in similar applications but with different properties.

Ethyl Methyl Carbonate: Another carbonate ester with distinct physical and chemical properties.

Uniqueness

ethyl (2-fluoroethyl) carbonate is unique due to the presence of the fluorine atom, which imparts specific properties such as higher stability and conductivity in electrochemical applications. This makes it a valuable compound in the development of advanced materials and energy storage solutions .

Propriétés

Numéro CAS |

10117-03-0 |

|---|---|

Formule moléculaire |

C5H9FO3 |

Poids moléculaire |

136.12 g/mol |

Nom IUPAC |

ethyl 2-fluoroethyl carbonate |

InChI |

InChI=1S/C5H9FO3/c1-2-8-5(7)9-4-3-6/h2-4H2,1H3 |

Clé InChI |

XLHKMGHXUXYDQJ-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)OCCF |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.